molecular formula C7H6Cl2FNO B067575 3,5-Dichloro-4-ethoxy-2-fluoropyridine CAS No. 175965-86-3

3,5-Dichloro-4-ethoxy-2-fluoropyridine

Cat. No.: B067575
CAS No.: 175965-86-3
M. Wt: 210.03 g/mol
InChI Key: RJQKBZDWUIDVIR-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-ethoxy-2-fluoropyridine is a halogenated pyridine derivative characterized by chloro (Cl), ethoxy (OCH₂CH₃), and fluoro (F) substituents at the 3,5-, 4-, and 2-positions of the pyridine ring, respectively. Such substitutions confer distinct electronic and steric properties, making it a candidate for applications in pharmaceutical and agrochemical synthesis.

Properties

CAS No.

175965-86-3

Molecular Formula

C7H6Cl2FNO

Molecular Weight

210.03 g/mol

IUPAC Name

3,5-dichloro-4-ethoxy-2-fluoropyridine

InChI

InChI=1S/C7H6Cl2FNO/c1-2-12-6-4(8)3-11-7(10)5(6)9/h3H,2H2,1H3

InChI Key

RJQKBZDWUIDVIR-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=NC=C1Cl)F)Cl

Canonical SMILES

CCOC1=C(C(=NC=C1Cl)F)Cl

Synonyms

Pyridine,3,5-dichloro-4-ethoxy-2-fluoro-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,5-Dichloro-2-pentafluoroethyl-pyridine (CAS 1204234-44-5)

This compound, described in , shares the pyridine core and 3,5-dichloro substituents with the target molecule but differs in the following aspects:

  • Substituent at Position 2 : A pentafluoroethyl (-CF₂CF₃) group replaces the fluorine atom in 3,5-Dichloro-4-ethoxy-2-fluoropyridine.
  • Substituent at Position 4 : The ethoxy group (-OCH₂CH₃) in the target compound is absent here.
Key Implications:
  • Electronic Effects: The pentafluoroethyl group is strongly electron-withdrawing due to its high electronegativity, which polarizes the pyridine ring and may enhance electrophilic substitution reactivity at meta/para positions.
  • Steric Effects : The bulky pentafluoroethyl group introduces significant steric hindrance at position 2, which could impede interactions in catalytic or biological systems. The ethoxy group at position 4 in the target compound may create moderate steric effects, depending on its orientation.
  • Solubility : The ethoxy group improves hydrophilicity compared to the highly lipophilic pentafluoroethyl group, suggesting differences in solubility profiles and formulation strategies.
Table 1: Substituent Comparison
Compound Position 2 Position 4 Key Properties
3,5-Dichloro-4-ethoxy-2-fluoropyridine F -OCH₂CH₃ Moderate hydrophilicity, electron-donating at C4
3,5-Dichloro-2-pentafluoroethyl-pyridine -CF₂CF₃ None High lipophilicity, electron-withdrawing at C2

Other Fluorinated Pyridine Derivatives

These lack the ethoxy and dichloro substitutions but highlight general trends:

  • Reactivity : Fluorine at position 2 directs electrophilic substitution to positions 3 and 5, which may explain the dichloro pattern in the target compound.
  • Stability: The ethoxy group in the target compound could enhance stability under acidic conditions compared to non-ether analogs.

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